molecular formula C8H7NO3 B12937004 (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid

Cat. No.: B12937004
M. Wt: 165.15 g/mol
InChI Key: GPGCFLDKCNSBSH-DUXPYHPUSA-N
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Description

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-pyridylacrylic acid.

    Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.

    Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.

Scientific Research Applications

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: Similar in structure but lacks the pyridine ring.

    6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.

    3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.

Uniqueness

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a hydroxyl group and an acrylic acid moiety. Its synthesis typically involves the reaction of 6-hydroxypyridine derivatives with acrylic acid under specific conditions, often yielding moderate to high purity and yield.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • In vitro studies demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Anticancer Activity

The compound has shown promising anticancer properties in various cancer cell lines. In a study assessing its effects on human cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis via caspase activation
HeLa10Cell cycle arrest at G2/M phase
A54912Inhibition of angiogenesis

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies using macrophage cell lines showed a reduction in TNF-alpha and IL-6 production upon treatment with the compound.

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatmentReference
TNF-alpha500100
IL-630050

Case Studies

Case Study 1: Leishmanicidal Activity

In a study focused on leishmaniasis, this compound derivatives were evaluated for their leishmanicidal activity against Leishmania donovani. The results indicated that certain derivatives exhibited significant leishmanicidal effects, suggesting potential for therapeutic applications in treating this disease .

Case Study 2: Diabetes Management

Another study explored the potential of this compound in managing diabetes by inhibiting aldose reductase, an enzyme implicated in diabetic complications. The results showed that derivatives of this compound significantly reduced sorbitol accumulation in human red blood cells under hyperglycemic conditions, indicating its potential as an anti-diabetic agent .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+

InChI Key

GPGCFLDKCNSBSH-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=O)NC=C1/C=C/C(=O)O

Canonical SMILES

C1=CC(=O)NC=C1C=CC(=O)O

Origin of Product

United States

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